

Comparative Analysis of the Melting Point of (1R,2R)-2-(Dimethylamino)cyclopentanol

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Compound of Interest

Compound Name: (1R,2R)-2-(Dimethylamino)cyclopentanol

Cat. No.: B1315321

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For researchers and professionals in drug development, understanding the physical properties of chiral molecules like **(1R,2R)-2-(Dimethylamino)cyclopentanol** is fundamental. This guide provides a comparative analysis of its melting point with related stereoisomers and structural analogs, supported by experimental data and standardized protocols.

Melting Point Comparison

The melting point of a compound is highly sensitive to its molecular structure, including stereochemistry and functional group substitutions. The data presented below highlights the significant impact of N,N-dimethylation and cis-trans isomerism on the melting point of aminocyclopentanol derivatives.

Compound Name	Stereochemistry	Melting Point (°C)	Molecular Structure
(1R,2R)-2-(Dimethylamino)cyclopentanol	trans	-2 to -1	C ₇ H ₁₅ NO
cis-2-(Dimethylamino)cyclopentanol	cis	-4.55 (Calculated)	C ₇ H ₁₅ NO
trans-2-Aminocyclopentanol Hydrochloride	trans	191 to 196	C ₅ H ₁₂ CINO
cis-2-Aminocyclopentanol Hydrochloride	cis	179 to 180	C ₅ H ₁₂ CINO

Key Observations:

- **(1R,2R)-2-(Dimethylamino)cyclopentanol**, a trans isomer, exhibits a very low melting point, existing as a liquid at room temperature.
- The calculated melting point of the corresponding cis isomer is slightly lower, suggesting subtle differences in crystal lattice packing between the two diastereomers.
- A dramatic increase in melting point is observed upon removal of the two N-methyl groups. Both cis- and trans-2-aminocyclopentanol are solids at room temperature, and their hydrochloride salts have melting points exceeding 179°C. This stark difference underscores the significant role of the dimethylamino group in disrupting intermolecular hydrogen bonding that would otherwise lead to a more stable crystal lattice and a higher melting point. The primary amino group in the analogs allows for strong hydrogen bonding, resulting in their much higher melting points.

Experimental Protocol: Melting Point Determination (Capillary Method)

The following is a detailed methodology for determining the melting point of an organic compound, consistent with general pharmacopeial standards.

Apparatus:

- Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.
- Glass capillary tubes (typically 0.8-1.2 mm internal diameter).
- Mortar and pestle.
- Spatula.

Procedure:

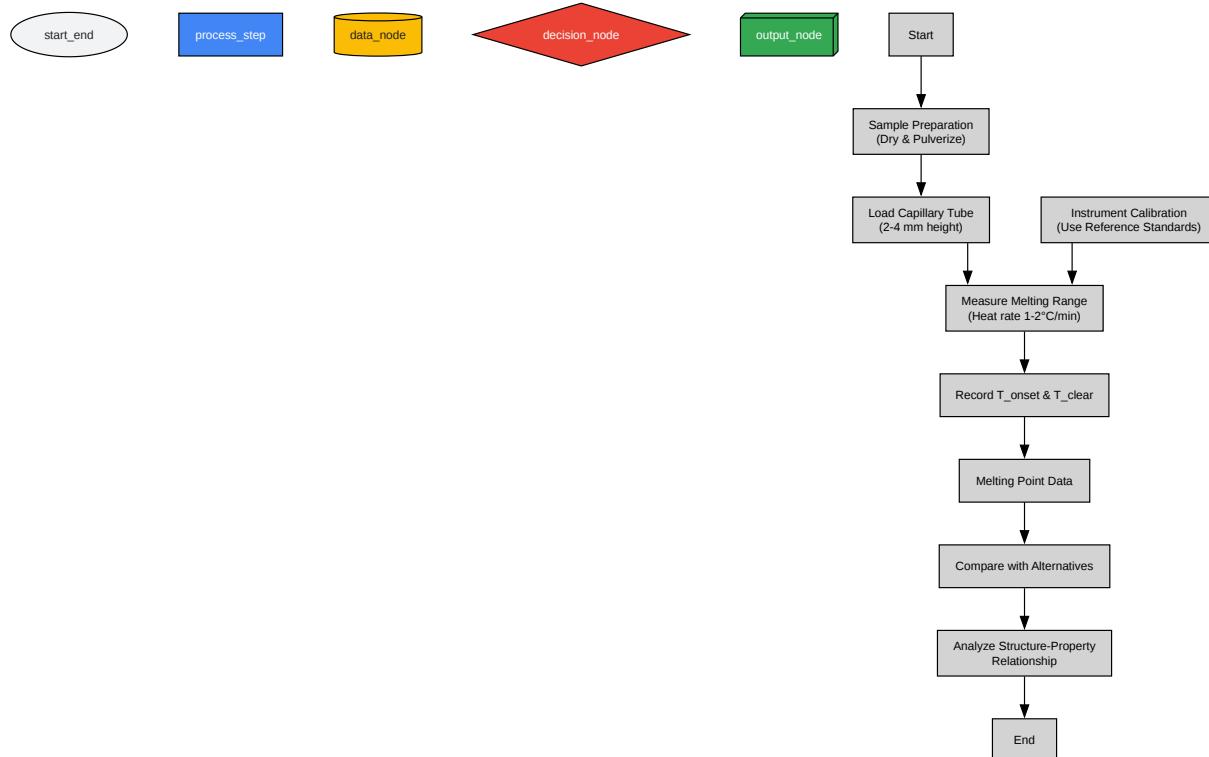
- Sample Preparation:
 - Ensure the sample is pure and thoroughly dry. If necessary, dry the sample in a desiccator.
 - Place a small amount of the compound on a clean, dry surface.
 - Use a mortar and pestle to finely powder the sample.
- Loading the Capillary Tube:
 - Tamp the open end of a capillary tube into the powdered sample until a small amount of the compound enters the tube.
 - Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end.
 - Repeat until a packed column of 2-4 mm in height is achieved.
- Melting Point Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - Set the apparatus to heat at a rapid rate to a temperature approximately 10-15°C below the expected melting point.

- Once this temperature is reached, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
- Carefully observe the sample through the magnifying lens.
- Record the temperature at which the first drop of liquid appears (the onset of melting).
- Record the temperature at which the last solid crystal melts (the clear point).
- The melting range is the span between these two temperatures. For a pure compound, this range is typically narrow (0.5-2°C).

- Data Reporting:
 - Report the melting point as a range from the onset temperature to the clear point temperature.
 - For calibration and verification, the melting points of certified reference standards should be measured periodically.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination and comparison process.



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Caption: Workflow for Melting Point Determination and Analysis.

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